(3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine

VAP-1 inhibitor SSAO Enzyme assay

(3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine (CAS: 1363405-46-2, C17H19ClN2, MW: 286.8) is a chiral, enantiomerically pure pyrrolidine derivative that serves as a versatile and stereochemically defined building block in medicinal chemistry. It features a 1-benzyl substituent, a 4-(4-chlorophenyl) group, and a primary amine at the 3-position, with the (3R,4S) stereochemistry imparting specific three-dimensional properties crucial for target interactions.

Molecular Formula C17H19ClN2
Molecular Weight 286.8 g/mol
Cat. No. B13352353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine
Molecular FormulaC17H19ClN2
Molecular Weight286.8 g/mol
Structural Identifiers
SMILESC1C(C(CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H19ClN2/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)19)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12,19H2/t16-,17+/m1/s1
InChIKeyORFXGILBKAILLP-SJORKVTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine: A Key Chiral Pyrrolidine Scaffold for Medicinal Chemistry and Targeted Procurement


(3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine (CAS: 1363405-46-2, C17H19ClN2, MW: 286.8) is a chiral, enantiomerically pure pyrrolidine derivative that serves as a versatile and stereochemically defined building block in medicinal chemistry [1]. It features a 1-benzyl substituent, a 4-(4-chlorophenyl) group, and a primary amine at the 3-position, with the (3R,4S) stereochemistry imparting specific three-dimensional properties crucial for target interactions . This compound is primarily utilized in research and development as a scaffold for synthesizing bioactive molecules, particularly as a key intermediate or as a specific ligand in enzyme inhibition studies [2].

Why Generic Substitution Fails: The Unique Pharmacological Profile of (3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine


Simple substitution with a racemic mixture, a different diastereomer (e.g., (3S,4R) or cis), or a close analog lacking the specific benzyl or 4-chlorophenyl substituents is not functionally equivalent due to the compound's precise stereochemical and structural requirements for target engagement [1]. The (3R,4S) stereochemistry dictates the three-dimensional presentation of the amine and aryl groups, which is critical for binding affinity and selectivity at biological targets such as Vascular Adhesion Protein-1 (VAP-1) [2]. Even minor modifications to the N-benzyl or C4-chlorophenyl groups can result in a dramatic loss of potency or altered selectivity profiles, making (3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine a non-fungible reagent for specific SAR studies and chemical probe development [3].

(3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine: Head-to-Head Performance Data vs. Comparators


VAP-1/SSAO Enzyme Inhibition: Superior Potency Against Human Target vs. Reference Inhibitor

In a direct comparison of enzyme inhibition potency against human Vascular Adhesion Protein-1 (VAP-1/SSAO), (3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine demonstrates significantly higher inhibitory activity than a structurally related comparator. The target compound exhibits an IC50 of 32 nM, whereas a close analog, BDBM50427008, shows a 7.2-fold lower potency with an IC50 of 230 nM against the same human enzyme under comparable assay conditions [1][2].

VAP-1 inhibitor SSAO Enzyme assay

Cross-Species VAP-1 Potency: Enhanced Activity in Rat Model vs. Human

The compound exhibits a distinct potency profile across species, showing higher activity against the rat VAP-1 enzyme compared to its human counterpart. It demonstrates an IC50 of 9.8 nM against rat VAP-1, making it approximately 3.3-fold more potent in the rat enzyme than in the human enzyme (IC50 = 32 nM) [1]. This contrasts with the comparator BDBM50427008, which has an IC50 of 14 nM on rat VAP-1 [2].

VAP-1 inhibitor SSAO Species selectivity

Structural Differentiation from MC4R Ligands: Distinct Pharmacological Profile

While closely related trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamide derivatives exhibit potent binding to the melanocortin-4 receptor (MC4R) with Ki values as low as 0.5 nM [1], (3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine is not reported as an MC4R ligand. Instead, its primary characterized activity is VAP-1 inhibition. This highlights that the 3-amine substitution, as opposed to the 3-carboxamide in MC4R ligands, diverts target engagement towards amine oxidases like VAP-1 [2].

MC4R ligand Melanocortin receptor SAR

Best-Fit Research and Industrial Applications for (3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine


VAP-1/SSAO Inhibitor Development for Inflammation and Metabolic Disease

As a potent VAP-1 inhibitor with well-characterized IC50 values in both human (32 nM) and rat (9.8 nM) enzymes [1], this compound is an ideal chemical probe or lead scaffold for programs targeting inflammatory diseases, diabetic complications, and non-alcoholic steatohepatitis (NASH) [2]. Its superior human enzyme potency over a comparator [3] makes it a valuable starting point for medicinal chemistry optimization, while its high rat potency enables seamless translation to preclinical rodent models.

Chiral Pyrrolidine Building Block for Asymmetric Synthesis

The defined (3R,4S) stereochemistry and presence of a free primary amine make this compound a versatile chiral synthon for constructing more complex, stereochemically rich molecules [1]. It can be used as a scaffold for developing novel NK-3 receptor antagonists [2] or other CNS-targeted therapeutics, where precise stereochemistry is a prerequisite for target engagement and selectivity.

Structure-Activity Relationship (SAR) Studies in Amine Oxidase and GPCR Programs

The compound's distinct target engagement profile (VAP-1 inhibition vs. MC4R antagonism) compared to its 3-carboxamide analogs [1] provides a unique tool for mapping the SAR around the pyrrolidine core. It allows researchers to systematically dissect the contribution of the 3-amine group to potency and selectivity across amine oxidase and related GPCR targets [2].

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